2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole
Description
2-(6-Chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole (molecular formula: C₂₂H₁₅ClN₂O₂; molecular weight: 374.824 g/mol) is a substituted imidazole derivative characterized by a chloro-substituted benzodioxole ring at position 2 and two phenyl groups at positions 4 and 5 of the imidazole core . Its IUPAC name reflects the precise arrangement of substituents, distinguishing it from structurally related compounds. The compound’s ChemSpider ID (942193) and alternative nomenclature (e.g., MFCD01160804) further aid in its identification in chemical databases .
Properties
IUPAC Name |
2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-17-12-19-18(26-13-27-19)11-16(17)22-24-20(14-7-3-1-4-8-14)21(25-22)15-9-5-2-6-10-15/h1-12H,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRZWOIORDNDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole typically involves the following steps:
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Formation of the Benzodioxole Intermediate: : The initial step involves the synthesis of 6-chloro-1,3-benzodioxole. This can be achieved through the chlorination of 1,3-benzodioxole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.
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Imidazole Ring Formation: : The next step involves the formation of the imidazole ring. This can be accomplished by reacting the benzodioxole intermediate with benzil (1,2-diphenylethane-1,2-dione) and ammonium acetate in the presence of a suitable solvent such as acetic acid. The reaction mixture is typically heated to reflux to facilitate the cyclization process, leading to the formation of the imidazole ring.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
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Substitution: : The chlorine atom on the benzodioxole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast, colon, and lung cancers. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which has been documented in several in vitro studies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests demonstrate efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Its antimicrobial mechanisms are believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Neuropharmacology
Cognitive Enhancement
Recent studies suggest that this compound may enhance cognitive functions. Animal models have shown improvements in memory and learning tasks when treated with this compound. The proposed mechanism involves modulation of neurotransmitter systems such as acetylcholine and glutamate .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases like Alzheimer's and Parkinson's. It appears to reduce oxidative stress and inflammation in neuronal cells, contributing to improved survival rates under neurotoxic conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Various analogs have been synthesized to evaluate how modifications affect biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzodioxole ring | Increased anticancer potency |
| Alterations to diphenyl moiety | Enhanced selectivity for cancer cells |
| Variations in halogen substituents | Changes in antimicrobial spectrum |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers administered varying doses of this compound to xenograft models of human breast cancer. Results indicated a dose-dependent reduction in tumor size compared to control groups .
Case Study 2: Neuroprotective Mechanism
A recent investigation into the neuroprotective effects of the compound utilized a mouse model of Alzheimer's disease. Treatment with the compound resulted in significant reductions in amyloid-beta plaque formation and improved cognitive performance on behavioral tests .
Mechanism of Action
The mechanism of action of 2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Key Observations :
- Chlorinated benzodioxole vs. benzodioxole ether : The target compound’s 6-chloro-1,3-benzodioxol-5-yl group likely improves metabolic stability compared to the ether-linked analog in .
- Heterocyclic variations : Compounds like 23a () replace the benzodioxole with isoxazole, altering electronic properties and solubility .
Biological Activity
The compound 2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. Imidazole derivatives have been extensively studied for their pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing key research findings and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzodioxole moiety that is believed to contribute to its biological activities.
Antibacterial Activity
Research has shown that imidazole derivatives can exhibit significant antibacterial properties. A study evaluated various compounds containing imidazole and reported their effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | Not specified | |
| Pseudomonas aeruginosa | Not specified |
In this study, the compound showed moderate activity against Staphylococcus aureus, with an MIC of 16 μg/mL, indicating potential as an antibacterial agent .
Antitumor Activity
Imidazole derivatives have also been investigated for their antitumor properties. The presence of the benzodioxole group may enhance the compound's ability to inhibit tumor growth. Studies suggest that imidazole compounds can interfere with cellular processes in cancer cells.
Case Study: Antitumor Effects
A recent investigation into imidazole derivatives demonstrated that certain compounds significantly reduced cell viability in various cancer cell lines. While specific data on this compound was not detailed in the literature reviewed, related compounds exhibited promising results in inhibiting cancer cell proliferation .
The biological activity of imidazole compounds often involves interaction with biological targets such as enzymes or receptors. For instance:
- Antibacterial Mechanism : Imidazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Antitumor Mechanism : These compounds can induce apoptosis in cancer cells through various signaling pathways.
Q & A
What are the established synthetic methodologies for preparing 2-(6-chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole?
The synthesis typically involves multi-component reactions (MCRs) or sequential functionalization. A common approach includes:
- Step 1 : Bromination of the imidazole core (e.g., using N-bromosuccinimide) to introduce reactive sites for coupling .
- Step 2 : Suzuki-Miyaura coupling with aryl boronic acids to install substituents like the 6-chloro-1,3-benzodioxol-5-yl group .
- Step 3 : Purification via column chromatography and crystallization. Yields range from 73% to 79% depending on substituents and reaction conditions .
How can reaction conditions be optimized to enhance yields in multi-component imidazole syntheses?
Key optimizations include:
- Catalyst selection : Tributylhexadecylphosphonium bromide improves yields to ~75–79% under mild conditions (75 min reaction time) .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Temperature control : Reactions at 80–100°C balance reactivity and side-product formation .
What spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- IR spectroscopy : N-H stretching frequencies (~3376 cm⁻¹) confirm imidazole cyclization .
- HRMS : Experimental m/z values (e.g., 347.1555 [M+H]⁺) match theoretical masses within 0.1 ppm error .
- X-ray crystallography : Software like SHELXL refines bond lengths and angles (e.g., N–H···N hydrogen bonds with 2.933 Å distances) .
How do hydrogen-bonding patterns influence the solid-state packing of imidazole derivatives?
Intermolecular N–H···N hydrogen bonds form C(4) chains along crystallographic axes, stabilizing crystal lattices. Graph-set analysis (using Etter’s formalism) reveals R²₂(8) motifs, critical for predicting solubility and stability .
What biological activities are associated with structurally analogous imidazoles?
- Endothelin antagonism : Derivatives with 6-chloro-1,3-benzodioxol-5-yl groups show potential for treating hypertension and vasospasm .
- Enzyme inhibition : Analogous compounds exhibit cholinesterase inhibition (e.g., 38.5% AChE inhibition) via π-π stacking with active sites .
How do substituent variations (e.g., nitro, chloro, methoxy) impact biological activity?
| Substituent | Impact on Activity | Example |
|---|---|---|
| Nitro (-NO₂) | Enhances electron-withdrawing effects, improving receptor binding | 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole |
| Chloro (-Cl) | Increases lipophilicity, enhancing membrane permeability | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole |
| Methoxy (-OCH₃) | Alters solubility and steric hindrance, reducing off-target interactions | 2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole |
What challenges arise in resolving crystal structures of highly substituted imidazoles using SHELX?
- Disorder management : Bulky substituents (e.g., diphenyl groups) require anisotropic displacement parameter refinement .
- Twinned data : High-resolution (>1.0 Å) datasets mitigate errors in space group assignment .
- Hydrogen atom placement : Mixed independent/constrained refinement ensures accurate N–H positioning .
How can conflicting data (e.g., melting points, yields) guide protocol refinement?
- Case study : Reported melting points for 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole vary (188–190°C vs. 192°C) due to polymorphism or solvent traces .
- Resolution : Replicate syntheses with strict drying protocols and DSC validation to isolate pure polymorphs.
What computational tools complement experimental studies of imidazole derivatives?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., endothelin receptors) using AutoDock Vina .
How do multi-component reaction (MCR) strategies compare to stepwise synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
